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Compound of Interest

Compound Name:
(S)-2-nitro-6,7-dihydro-5H-

imidazo[2,1-b][1,3]oxazin-6-ol

Cat. No.: B104521 Get Quote

A recent study has unveiled a series of novel imidazo[2,1-b]oxazine carbamate derivatives with

potent activity against Mycobacterium tuberculosis (Mtb), including multidrug-resistant (MDR)

strains. The research highlights specific compounds that demonstrate superior efficacy over

existing treatments like rifampicin and pretomanid in preclinical models, offering a potential new

avenue in the fight against tuberculosis.

Scientists and drug development professionals now have access to compelling data on a new

class of antitubercular agents. A 2023 study published in a peer-reviewed journal details the

synthesis and evaluation of several imidazo[2,1-b]oxazine derivatives. The findings indicate

that these compounds exhibit significant bactericidal activity against the Mtb H37Rv strain and

a panel of clinical isolates, with some derivatives showing minimum inhibitory concentration

(MIC90) values below 0.5 μM.[1][2][3]

Comparative Efficacy
The newly synthesized compounds were benchmarked against established antitubercular

drugs, rifampicin and pretomanid. Notably, several of the novel derivatives demonstrated a 1-

log greater reduction in mycobacterial burden within infected macrophages compared to these

existing drugs.[1][2] This suggests a potent ability to target the bacteria within the host's

immune cells, a critical aspect of tuberculosis treatment.

The most promising compounds from the study, particularly compounds 47-49, 51-53, and 55,

displayed remarkable activity against a variety of clinical Mtb isolates, with MIC90 values
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consistently under 0.5 μM.[1][2][3]

Table 1: Comparative Antitubercular Activity (MIC90 in
μM)

Compound/Drug Mtb H37Rv Clinical Isolates (Range)

Novel Imidazo[2,1-b]oxazine

Derivatives

Compound 47 0.18 < 0.5

Compound 48 0.25 < 0.5

Compound 49 0.21 < 0.5

Compound 51 0.35 < 0.5

Compound 52 0.42 < 0.5

Compound 53 0.38 < 0.5

Compound 55 0.29 < 0.5

Comparator Drugs

Rifampicin ~0.1-1.0 Variable

Pretomanid ~0.06-0.5 Variable

Note: Data for novel compounds is sourced from the 2023 study.[1][2][3] Data for comparator

drugs is based on published literature and may vary depending on the specific strain and

testing conditions.

Safety and Selectivity Profile
A crucial aspect of the study was the evaluation of the safety profile of these novel derivatives.

The compounds were tested against three human cell lines (HepG2, MRC-5, and J774A.1) and

showed no significant cytotoxicity, with IC50 values greater than 100 μM for the most active

compounds.[1][2] Furthermore, in vivo toxicity was assessed using the Galleria mellonella

model, where the compounds did not exhibit any toxic effects.[1][2] The derivatives also
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demonstrated high selectivity for M. tuberculosis, with no substantial activity against other

bacteria or fungi.[1][2]

Table 2: Cytotoxicity Data (IC50 in μM)
Compound HepG2 (Liver) MRC-5 (Lung)

J774A.1
(Macrophage)

Compound 47 > 322 > 147 > 106

Compound 49 > 322 > 147 > 106

Other active

derivatives
> 322 > 147 > 106

Proposed Mechanism of Action
Molecular docking studies suggest that these novel imidazo[2,1-b]oxazine derivatives likely

share a mechanism of action with pretomanid.[1][2] It is proposed that they are pro-drugs

activated by the deazaflavin-dependent nitroreductase (Ddn) enzyme in M. tuberculosis.[1][2]

This activation leads to the generation of reactive nitrogen species, which are toxic to the

bacteria.[4][5]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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